molecular formula C20H14N4O4 B6065130 N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-nitrobenzamide

N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-nitrobenzamide

Cat. No.: B6065130
M. Wt: 374.3 g/mol
InChI Key: NXKWNOFNKRBPHF-UHFFFAOYSA-N
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Description

N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-nitrobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features an oxazole ring fused with a pyridine ring, which is further connected to a nitrobenzamide moiety

Properties

IUPAC Name

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4/c1-12-8-9-13(20-23-18-17(28-20)7-4-10-21-18)11-15(12)22-19(25)14-5-2-3-6-16(14)24(26)27/h2-11H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKWNOFNKRBPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-nitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amines, substituted aromatic compounds, and various derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine
  • N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl)phenyl-2-furamide

Uniqueness

N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-nitrobenzamide stands out due to its unique combination of an oxazole and pyridine ring fused with a nitrobenzamide moiety. This structure imparts specific chemical and biological properties that make it valuable for various applications .

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